Head-to-Head In Vivo Anti-Alzheimer's Efficacy: A2K10 vs. Donepezil in Morris Water Maze and Y-Maze Tests
In the Morris water maze (MWM) test, A2K10 at 10 mg/kg reduced escape latency in trial 3 to 7.6±0.42 seconds, outperforming donepezil at 3 mg/kg which recorded 14.9±0.95 seconds (p<0.001 vs saline for both) [1]. In the Y-maze test of spontaneous alternation behavior—a measure of spatial working memory—A2K10 at 10 mg/kg achieved 75.5%±0.86% alternation, exceeding donepezil at 3 mg/kg (64.5%±0.81%), both significantly above the saline baseline of 49%±1.26% (p<0.001) [1]. Furthermore, in the scopolamine-induced amnesia model, A2K10 at 10 mg/kg restored alternation behavior to 65.9%±2.32% compared to 25.9%±0.96% in the scopolamine-alone group, approaching the donepezil level of 74.02%±1.80%, demonstrating cognitive rescue capability [1].
| Evidence Dimension | Morris Water Maze escape latency (trial 3) and Y-maze spontaneous alternation behavior |
|---|---|
| Target Compound Data | MWM trial 3 latency: 7.6±0.42 sec (10 mg/kg); Y-maze alternation: 75.5%±0.86% (10 mg/kg); Scopolamine model alternation: 65.9%±2.32% (10 mg/kg) |
| Comparator Or Baseline | Donepezil 3 mg/kg: MWM 14.9±0.95 sec; Y-maze 64.5%±0.81%; Scopolamine model 74.02%±1.80%. Saline baseline: MWM 19.9±0.72 sec; Y-maze 49%±1.26%. Scopolamine only: 25.9%±0.96%. |
| Quantified Difference | A2K10 (10 mg/kg) reduced MWM latency by 49% vs donepezil (7.6 vs 14.9 sec). Y-maze alternation: A2K10 +17.1% absolute vs donepezil (75.5% vs 64.5%). A2K10 restored Y-maze alternation by 40.0 percentage points relative to scopolamine-only condition. |
| Conditions | Mouse model; A2K10 1–10 mg/kg i.p.; donepezil 3 mg/kg i.p.; saline 10 mL/kg; scopolamine 2 mg/kg; n=5 per group; mean±SEM; one-way ANOVA with Tukey's post hoc test |
Why This Matters
A2K10 demonstrates quantitative superiority over donepezil—a gold-standard Alzheimer's drug—in two orthogonal cognitive assays, establishing procurement rationale for neuroscience programs seeking non-cholinesterase-inhibitor mechanisms with demonstrated in vivo cognitive benefit.
- [1] Farooq, S., Khan, A.-U., & Iqbal, M. S. (2020). Computational and Pharmacological Investigation of (E)-2-(4-Methoxybenzylidene)Cyclopentanone for Therapeutic Potential in Neurological Disorders. Drug Design, Development and Therapy, 14, 3601–3614. (MWM data: pp. 3607-3608; Y-maze data: pp. 3608-3609; Scopolamine reversal data: p. 3609; Figures 4-6). View Source
